6-Amino-4-chloropyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-chloropyridin-3-OL is a chemical compound with the molecular formula C5H5ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a chlorine atom at the 4th position, and a hydroxyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-Amino-4-chloropyridin-3-OL involves the bioconversion of 4-chloropyridin-2-amine. This process is most efficient at temperatures of 30°C and 35°C, with production rates of 7 mg (g biomass)^-1 h^-1 and 7.4 mg (g biomass)^-1 h^-1, respectively . Another method involves the use of whole cells of Burkholderia sp. MAK1, which can convert various pyridine derivatives into their hydroxylated forms .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of biocatalytic approaches, such as employing whole cells of specific bacterial strains, offers a promising route for large-scale production due to the efficiency and selectivity of these biological systems .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-chloropyridin-3-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridone derivatives, while substitution of the chlorine atom can produce various substituted pyridines .
Scientific Research Applications
6-Amino-4-chloropyridin-3-OL has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Amino-4-chloropyridin-3-OL include:
- 4-Amino-6-chloropyridin-3-OL
- 6-Aminopyridin-3-OL
- 4-Chloropyridin-3-OL
Uniqueness
What sets this compound apart from these similar compounds is the specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C5H5ClN2O |
---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
6-amino-4-chloropyridin-3-ol |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-5(7)8-2-4(3)9/h1-2,9H,(H2,7,8) |
InChI Key |
KHDGLLSQHNZJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.